molecular formula C22H25NOS B3890426 [1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol

[1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol

Cat. No.: B3890426
M. Wt: 351.5 g/mol
InChI Key: UJXTWXQJLNGGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol: is a complex organic compound featuring a benzothiophene moiety linked to a piperidine ring, which is further substituted with a benzyl group and a methanol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the reaction of o-silylaryl triflates with alkynyl sulfides to form the benzothiophene scaffold . This intermediate is then subjected to further functionalization to introduce the piperidine ring and the benzyl group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol functional group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzothiophene moiety or the piperidine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The benzyl group and the methanol functional group can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while reduction of the benzothiophene moiety can produce dihydrobenzothiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications .

Biology: In biological research, the compound may be investigated for its potential as a ligand for various receptors or enzymes, contributing to the understanding of biochemical pathways and mechanisms.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with therapeutic potential for conditions such as inflammation, cancer, or neurological disorders .

Industry: In the industrial sector, the compound may be utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothiophene moiety may engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol lies in its combination of the benzothiophene moiety with a piperidine ring and a benzyl group, which imparts distinct chemical and biological properties. This structural arrangement allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-(1-benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NOS/c24-17-22(14-18-7-2-1-3-8-18)11-6-12-23(16-22)15-20-13-19-9-4-5-10-21(19)25-20/h1-5,7-10,13,24H,6,11-12,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXTWXQJLNGGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=CC=CC=C3S2)(CC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol
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[1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol
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[1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol
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[1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol

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